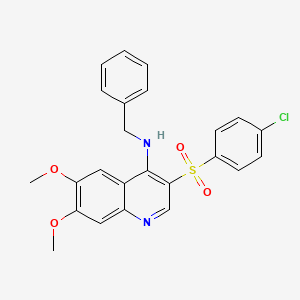

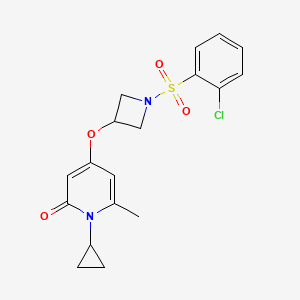

![molecular formula C19H17FN2O2 B2552265 4-フルオロ-N-(1-メチル-2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)ベンザミド CAS No. 898426-44-3](/img/structure/B2552265.png)

4-フルオロ-N-(1-メチル-2-オキソ-2,4,5,6-テトラヒドロ-1H-ピロロ[3,2,1-ij]キノリン-8-イル)ベンザミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a complex organic compound known for its varied applications in scientific research, including chemistry, biology, medicine, and industry. Its unique structure, encompassing a fluorine atom, a benzamide group, and a tetrahydroquinolinyl moiety, endows it with remarkable chemical properties.

科学的研究の応用

Chemistry

Catalysis: : The compound acts as a catalyst in various organic transformations, enhancing reaction rates and selectivity.

Material Science: : Used in the synthesis of advanced materials with unique electronic and photophysical properties.

Biology and Medicine

Pharmacology: : Investigated for its potential as a therapeutic agent due to its bioactive scaffold, influencing various biological pathways.

Molecular Probes: : Serves as a fluorescent probe in imaging studies, aiding in the visualization of biological processes.

Industry

Polymer Additives: : Incorporated into polymers to enhance properties like thermal stability and resistance to degradation.

Agriculture: : Utilized in the development of agrochemicals with improved efficacy and environmental profiles.

作用機序

Target of action

Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . Thiazoles are found in many potent biologically active compounds .

Mode of action

The mode of action of these compounds can vary widely depending on their specific structure and the receptors they interact with. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical pathways

The affected pathways can also vary widely. For example, indole-3-acetic acid, a derivative of indole, is a plant hormone produced by the degradation of tryptophan in higher plants .

生化学分析

Biochemical Properties

The biochemical properties of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide are largely derived from its indole nucleus. Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The compound binds with high affinity to multiple receptors, making it useful in developing new derivatives .

Cellular Effects

The cellular effects of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide are diverse due to its broad-spectrum biological activities . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide involves multiple steps:

Formation of the Pyrroloquinoline Core: : The initial stage often begins with cyclization reactions to form the pyrroloquinoline skeleton.

Introduction of Fluorine Atom: : Subsequent fluorination of the core structure usually employs reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions to achieve selective fluorination.

N-Methylation: : This step is typically accomplished using methylating agents such as iodomethane.

Benzamide Formation: : Finally, the benzamide group is introduced through an amidation reaction, using the corresponding benzoyl chloride and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using optimized conditions for each step to ensure high yield and purity. The process often involves continuous flow chemistry techniques to enhance reaction control and efficiency, minimizing by-products and reducing costs.

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrroloquinoline moiety, to form various oxidized derivatives.

Reduction: : Reduction reactions, such as hydrogenation, can modify the compound's unsaturated bonds, leading to hydrogenated products.

Common Reagents and Conditions

Oxidation: : Oxidizing agents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: : Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: : Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products vary based on the reaction type but include fluorinated analogs, hydrogenated derivatives, and substituted compounds with diverse functional groups.

類似化合物との比較

Similar Compounds

4-fluoro-N-(2-oxo-2,3-dihydro-1H-quinolin-8-yl)benzamide

N-(1-methyl-2-oxo-2,3-dihydro-1H-indol-8-yl)benzamide

4-chloro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Unique Attributes

Compared to these compounds, 4-fluoro-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide offers:

Enhanced Stability: : The fluorine atom increases chemical stability under various conditions.

Improved Binding Affinity: : Fluorine's electronegativity enhances interactions with biological targets.

Diverse Reactivity: : Capable of undergoing a wide range of chemical reactions, enabling versatile applications in research and industry.

This compound is a testament to the intricate design and functional versatility of modern chemical synthesis, opening avenues for scientific exploration and technological advancements.

特性

IUPAC Name |

4-fluoro-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O2/c1-11-16-10-15(21-18(23)12-4-6-14(20)7-5-12)9-13-3-2-8-22(17(13)16)19(11)24/h4-7,9-11H,2-3,8H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHOVTERLYAMNOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

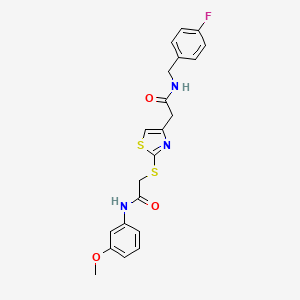

![1-(6-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide](/img/structure/B2552190.png)

![1'-((3,5-difluorobenzyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2552191.png)

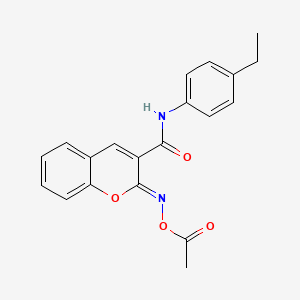

![N-(4-acetylphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2552197.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2552199.png)

![(3R,5S)-5-[(Biphenyl-4-yl)methyl]-3-methylpyrrolidin-2-one](/img/new.no-structure.jpg)

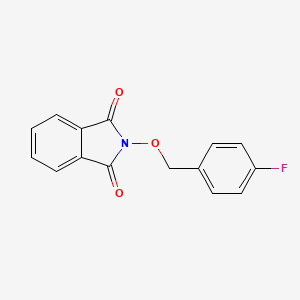

![2-(3-chlorobenzyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B2552202.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-(trifluoromethyl)aniline](/img/structure/B2552203.png)